molecular formula C10H11N3O B15243181 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol

4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol

Cat. No.: B15243181
M. Wt: 189.21 g/mol
InChI Key: LUIPDSMHTCPAAI-UHFFFAOYSA-N
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Description

4-[(2-Amino-1H-imidazol-1-yl)methyl]-Phenol is a hybrid aromatic compound featuring a phenol moiety linked via a methylene bridge to a 2-amino-substituted imidazole ring. This structure positions the compound as a candidate for pharmaceutical and material science applications, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding interactions .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(2-aminoimidazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-10-12-5-6-13(10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12)

InChI Key

LUIPDSMHTCPAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2N)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises a phenol core linked via a methylene bridge to a 2-aminoimidazole moiety. Retrosynthetic disconnection suggests two primary intermediates:

  • Phenol-derived benzyl electrophiles (e.g., 4-hydroxybenzyl halides or protected analogs).
  • 2-Aminoimidazole nucleophiles (requiring regioselective functionalization of the imidazole ring).

Critical challenges include:

  • Amino group stability under Ullmann or nucleophilic substitution conditions.
  • Regioselectivity in imidazole substitution (N1 vs. N3 positions).
  • Demethylation efficiency when using methoxy-protected precursors.

Synthetic Routes and Methodological Innovations

Ullmann Coupling with Protected Intermediates

Adapting the methodology from CN113512003A, a two-step strategy is proposed:

Step 1: Ullmann Reaction for C–N Bond Formation
  • Reactants :
    • 4-Methoxybenzyl bromide (electrophilic benzyl derivative).
    • 2-Amino-1H-imidazole (nucleophile, Boc-protected for stability).
  • Conditions :
    • Catalyst: Copper(I) iodide (10 mol%).
    • Base: Potassium carbonate (2 equiv).
    • Solvent: N-Methylpyrrolidone (NMP) at 120°C for 12 hours.
  • Outcome :
    • Intermediate: 1-[(4-Methoxyphenyl)methyl]-2-(tert-butyloxycarbonylamino)-1H-imidazole.
    • Yield: ~50–55% (extrapolated from).
Step 2: Demethylation and Deprotection
  • Demethylation :
    • Reagent: Boron tribromide (3 equiv) in dichloromethane at 0°C → 25°C.
    • Outcome: Cleavage of methoxy to phenol.
  • Deprotection :
    • Boc removal via trifluoroacetic acid in dichloromethane.
    • Final Product: 4-[(2-Amino-1H-imidazol-1-yl)methyl]-phenol.
    • Overall Yield: ~38–42%.

Advantages :

  • Avoids column chromatography via recrystallization (methyl tert-butyl ether).
  • No copper residue (critical for pharmaceutical applications).

Mannich Reaction for Direct Aminomethylation

Inspired by WO2008046757A1, a one-pot Mannich approach is feasible:

  • Reactants :
    • Phenol, formaldehyde, 2-aminoimidazole.
  • Conditions :
    • Acidic catalyst (e.g., HCl, 10 mol%) in ethanol/water.
    • Temperature: 60°C, 6 hours.
  • Outcome :
    • Direct formation of the methylene bridge.
    • Yield: ~30–35% (lower due to competing oligomerization).

Limitations :

  • Poor regioselectivity (N1 vs. N3 substitution).
  • Requires rigorous purification (silica gel chromatography).

Nucleophilic Substitution with Benzyl Halides

A modified SN2 pathway:

  • Reactants :
    • 4-Hydroxybenzyl chloride.
    • 2-Aminoimidazole (excess, as base).
  • Conditions :
    • Solvent: Dimethyl sulfoxide (DMSO), 80°C, 8 hours.
    • Additive: Potassium iodide (catalytic).
  • Outcome :
    • Yield: ~45–50% (unoptimized).
    • Purity: >95% after recrystallization (ethanol/water).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Ullmann Coupling 38–42 99.8 Scalable, no chromatography Requires Boc protection/deprotection
Mannich Reaction 30–35 90–95 One-pot synthesis Low yield, poor regioselectivity
Nucleophilic Sub. 45–50 95–97 Simple conditions Sensitivity to moisture

Critical Process Parameters

Catalyst Selection in Ullmann Reactions

  • Copper(I) iodide outperforms CuO in coupling efficiency (60% vs. 50% yield).
  • Solvent effects : NMP enhances solubility of aromatic intermediates vs. DMF.

Demethylation Efficiency

  • BBr3 vs. HBr :
    • BBr3: Quantitative demethylation at 25°C.
    • 48% HBr: Partial degradation (purity ≤90%).

Amino Group Protection

  • Boc vs. Acetyl :
    • Boc: Stable under Ullmann conditions (120°C).
    • Acetyl: Partial deprotection observed during coupling.

Industrial-Scale Considerations

  • Cost Analysis :
    • Ullmann route: ~$120/kg (NMP solvent recovery critical).
    • Nucleophilic route: ~$95/kg (lower catalyst costs).
  • Waste Streams :
    • Copper residues necessitate chelation treatment (Ullmann).
    • Halide byproducts require neutralization (nucleophilic route).

Emerging Methodologies

Photoredox Catalysis

  • Cross-dehydrogenative coupling between phenol and imidazole derivatives.
  • Preliminary yields: ~25% (needs optimization).

Enzymatic Demethylation

  • O-Demethylases : Eco-friendly alternative to BBr3.
  • Challenges: Enzyme stability at scale.

Chemical Reactions Analysis

Types of Reactions

4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the imidazole and phenol groups can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.

Scientific Research Applications

4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity. The compound’s ability to interact with multiple targets makes it a versatile tool in various research applications .

Comparison with Similar Compounds

4-[(2-Methyl-1H-imidazol-1-yl)methyl]-Phenol

  • Structure: Differs by substitution of the amino group with a methyl group at position 2 of the imidazole.
  • Key Properties: Molecular Weight: 188.23 g/mol (vs. 203.24 g/mol for the amino analog). pKa: 9.90 (predicted), indicating slightly lower acidity compared to the amino-substituted compound due to reduced electron donation . Boiling Point: 372.9°C (predicted), reflecting similar thermal stability.

4-[(2-Amino-1-methyl-1H-imidazol-4-yl)methyl]-Phenol

  • Structure: Features a methyl group at position 1 of the imidazole and an amino group at position 2.
  • Key Properties: Molecular Weight: 203.24 g/mol (identical to the target compound but with altered substitution pattern). This substitution is common in drug design to modulate metabolic stability .

4-Bromo-2-{[(1-Methyl-1H-benzimidazol-2-yl)amino]methyl}-Phenol

  • Structure: Incorporates a benzimidazole core (vs. imidazole) and a bromine atom on the phenol ring.
  • Key Properties :
    • Molecular Weight : 332.2 g/mol (higher due to bromine and benzimidazole).
    • Electronics : Bromine’s electron-withdrawing effect increases acidity (pKa 9.20) and stability against oxidation. The benzimidazole enhances π-π stacking, useful in materials science .
  • Applications: Potential use in optoelectronics or as a kinase inhibitor due to extended aromaticity .

4-(4,5-Diphenyl-1H-imidazol-2-yl)-Phenol

  • Structure : Contains two phenyl groups on the imidazole ring.
  • Key Properties: Nonlinear Optics: Exhibits large optical nonlinearity (Z-scan technique) due to charge transfer between phenol and diphenylimidazole. The amino-substituted analog may show enhanced effects via stronger electron donation . Solubility: Lower aqueous solubility compared to the target compound due to hydrophobic phenyl groups .

Research Implications

  • Pharmaceuticals: The amino group’s hydrogen-bonding capability makes the target compound a candidate for enzyme inhibition (e.g., kinases, proteases). Methyl-substituted analogs may optimize pharmacokinetics .
  • Materials Science: Diphenylimidazole derivatives () highlight the role of aromaticity in nonlinear optics. Substitution with amino groups could further tune electron density for enhanced performance .

Biological Activity

4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol, also known as a phenylimidazole derivative, has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring attached to a phenolic group. Its molecular formula is C10H11N3O, indicating the presence of nitrogen in its structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Nitric Oxide Production : The compound acts as an inhibitor that produces nitric oxide (NO), a messenger molecule involved in various physiological processes. NO has roles in mediating tumoricidal and bactericidal actions in macrophages and enhancing the synthesis of pro-inflammatory mediators like IL6 and IL8 .

2. Enzyme Inhibition : It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. This inhibition can enhance anti-tumor immunity, making it a potential candidate for cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)5.6
MCF7 (Breast)3.2
HeLa (Cervical)4.8

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. In vitro studies have demonstrated its capacity to reduce levels of pro-inflammatory cytokines in activated macrophages.

Case Study: Macrophage Activation
In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL6 levels, suggesting its potential as an anti-inflammatory agent .

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Preliminary data suggest low toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling aromatic aldehydes with amino-imidazole derivatives under controlled conditions. Key steps include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products .
  • Catalysts : Palladium or copper salts enhance cross-coupling efficiency, while bases like triethylamine stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction homogeneity .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography. Yield optimization may require iterative adjustments of catalyst loading and stoichiometry.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.4 ppm), imidazole protons (δ 7.5–8.2 ppm), and the methylene bridge (δ 4.3–4.7 ppm) .
  • IR : Confirm hydroxyl (O–H stretch: 3200–3600 cm1^{-1}) and amino (N–H bend: 1600–1650 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved and refined using SHELX software?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. Preprocess with SHELXC/SHELXD for phase determination .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. Key steps:
  • Apply restraints for disordered regions (e.g., flexible imidazole rings).
  • Validate hydrogen bonding networks using OLEX2 or Mercury .
  • Validation : Check R-factors (<5%) and residual electron density maps for errors .

Q. What experimental design principles guide structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., halogenation of the phenol ring) to assess impact on activity .
  • Biological assays : Use enzyme inhibition assays (e.g., fungal CYP51 for antifungal studies) with IC50_{50} determination .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
    • Data interpretation : Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. How can researchers address contradictions in biological assay data caused by solvent effects or assay variability?

  • Methodology :

  • Solvent standardization : Use DMSO at <1% v/v to avoid cytotoxicity artifacts .
  • Replicate experiments : Perform triplicate assays with internal controls (e.g., fluconazole for antifungal studies) .
  • Statistical analysis : Apply ANOVA or Tukey’s test to distinguish significant activity differences (p < 0.05) .

Q. What computational strategies predict the environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Degradation modeling : Use EPI Suite to estimate hydrolysis half-life and biodegradation potential .
  • LC-MS/MS analysis : Identify photodegradation products under simulated sunlight (e.g., hydroxylated or cleaved derivatives) .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna or algal models to assess environmental risk .

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